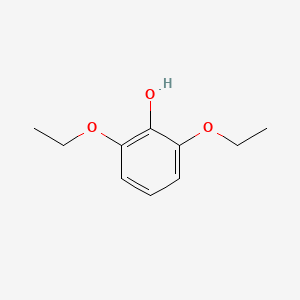![molecular formula C11H11F3O3S B14373904 2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid CAS No. 90357-41-8](/img/structure/B14373904.png)
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid is a chemical compound known for its unique structure and properties. This compound contains a trifluoromethyl group, a hydroxyl group, and a benzylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a difluoromethyl compound.
Substitution: Formation of various substituted benzylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 6-alkoxy-2-alkylsulfanyl-4-methylnicotinic acid
Uniqueness
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
90357-41-8 |
|---|---|
Fórmula molecular |
C11H11F3O3S |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-(benzylsulfanylmethyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)10(17,9(15)16)7-18-6-8-4-2-1-3-5-8/h1-5,17H,6-7H2,(H,15,16) |
Clave InChI |
ICHCOSUIAFDLKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(C(=O)O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


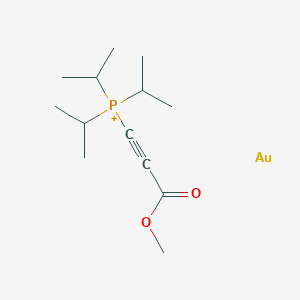
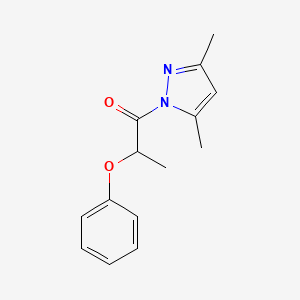

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
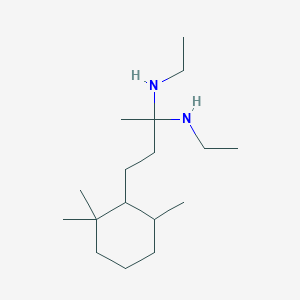
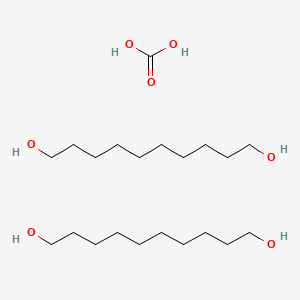
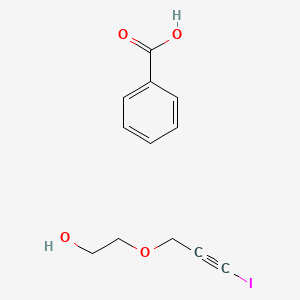
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)

methanone](/img/structure/B14373885.png)
